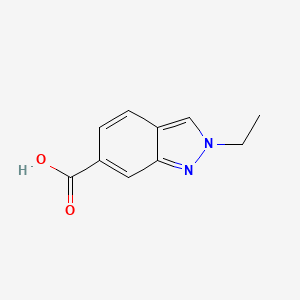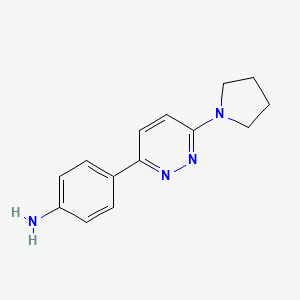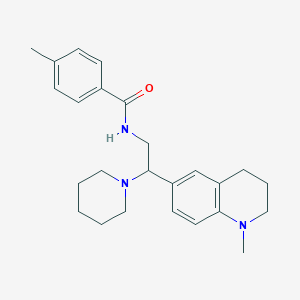![molecular formula C9H10N2O2S B2393145 Ethyl 4-methyl-4H-pyrrolo[2,3-d][1,3]thiazole-5-carboxylate CAS No. 1379345-44-4](/img/structure/B2393145.png)
Ethyl 4-methyl-4H-pyrrolo[2,3-d][1,3]thiazole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiazole is a core structural motif present in a wide range of natural products . Thiazole derivatives have a wide range of medicinal and biological properties . They are used in the synthesis of a new series of 1,3-thiazole, pyrano[2,3-d]thiazole, and 4,5-dihydrothiazolo[4,5-b]pyridine derivatives .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .
Chemical Reactions Analysis
The chemical reactions of similar compounds often involve the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can vary widely. For example, the yield of some synthesized compounds can be around 60%, with a melting point of 200–202 °C .
Wirkmechanismus
The mechanism of action of Ethyl 4-methyl-4H-pyrrolo[2,3-d][1,3]thiazole-5-carboxylate is not fully understood. However, it is believed to exert its pharmacological effects through the modulation of various cellular signaling pathways. This compound has been shown to inhibit the activity of certain enzymes that are involved in the production of inflammatory mediators, thereby reducing inflammation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. This compound has been shown to possess potent antioxidant activity, which may help to protect cells from oxidative damage. It has also been shown to possess anti-inflammatory activity, which may help to reduce inflammation in various tissues.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Ethyl 4-methyl-4H-pyrrolo[2,3-d][1,3]thiazole-5-carboxylate in lab experiments is its wide range of pharmacological activities. This compound exhibits potent anti-inflammatory, antitumor, and antimicrobial properties, which make it a promising candidate for drug development. However, one of the limitations of using this compound is its relatively complex synthesis method, which may make it difficult to produce in large quantities.
Zukünftige Richtungen
There are several future directions that could be explored in the study of Ethyl 4-methyl-4H-pyrrolo[2,3-d][1,3]thiazole-5-carboxylate. One possible direction is the development of new synthetic methods that could simplify the production of this compound. Another direction is the investigation of its potential applications in the treatment of various diseases, such as cancer and inflammatory disorders. Additionally, the development of new derivatives of this compound could lead to the discovery of more potent and selective compounds for drug development.
Synthesemethoden
The synthesis of Ethyl 4-methyl-4H-pyrrolo[2,3-d][1,3]thiazole-5-carboxylate can be achieved through a variety of methods. One of the most commonly used methods involves the reaction of 2-aminothiophenol with ethyl acetoacetate in the presence of a suitable catalyst. The resulting product is then subjected to cyclization using an appropriate reagent to yield this compound.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-methyl-4H-pyrrolo[2,3-d][1,3]thiazole-5-carboxylate has been extensively studied for its potential applications in the field of medicinal chemistry. This compound exhibits a wide range of pharmacological activities, including anti-inflammatory, antitumor, and antimicrobial properties. It has also been shown to possess potent antioxidant activity.
Safety and Hazards
Eigenschaften
IUPAC Name |
ethyl 4-methylpyrrolo[2,3-d][1,3]thiazole-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2S/c1-3-13-9(12)6-4-7-8(11(6)2)10-5-14-7/h4-5H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWFJPGZVQINIEB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1C)N=CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![11-imino-N-(3,4,5-trimethoxyphenyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2393066.png)
![1-(Benzenesulfonyl)-2-[(2,4-dichlorophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2393067.png)
![2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]-N-(3-phenylpropyl)acetamide](/img/structure/B2393068.png)
![7-[5-(1,2-Dithiolan-3-yl)pentanoyl]-2,7-diazaspiro[4.5]decan-3-one](/img/structure/B2393070.png)

![3-[1-(Trifluoromethyl)cyclopropyl]prop-2-ynoic acid](/img/structure/B2393072.png)





![1-(4-bromophenyl)-5-(3-methylbenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2393082.png)
![Benzyl 2,4-dioxo-1,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B2393083.png)
